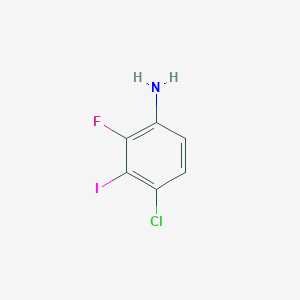

4-Chloro-2-fluoro-3-iodoaniline

Description

Contextual Significance of Halogenated Aromatic Amines in Organic Synthesis

Halogenated aromatic amines, or haloanilines, are fundamental building blocks in organic synthesis, prized for the unique chemical reactivity conferred by the combination of an amino group and one or more halogen substituents. google.com The amino group can act as a directing group in electrophilic aromatic substitution, be converted into a diazonium salt for a wide range of transformations, or participate in coupling reactions. google.com Simultaneously, the halogen atoms provide reactive handles for various cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of complex molecular architectures. ossila.com

The introduction of halogens into an aromatic ring can significantly modulate the electronic properties, lipophilicity, and metabolic stability of a molecule. chemicalbook.com This is of paramount importance in medicinal chemistry, where such modifications are used to fine-tune the efficacy and pharmacokinetic profiles of drug candidates. Consequently, halogenated anilines are integral components in the synthesis of numerous pharmaceuticals, including antibiotics, anticancer agents, and antimalarials. ossila.comgoogle.compharmaffiliates.com They are also crucial intermediates in the production of agrochemicals, such as herbicides and pesticides, and in the development of specialized dyes and polymers. google.comnbinno.com The synthesis of new and existing halogenated aromatic amines continues to be an active area of research, reflecting their sustained demand in both academic and industrial laboratories. lgcstandards.com

Structural Features and Positional Isomerism in Dihalogenated Anilines

The functionality of haloanilines is profoundly influenced by the nature of the halogen atoms (F, Cl, Br, I) and their positions on the aniline (B41778) ring. In dihalogenated anilines, positional isomerism gives rise to a variety of distinct chemical entities, each with unique physical and chemical properties. For instance, the relative positions of the two halogens and the amino group affect the compound's dipole moment, boiling point, melting point, and solubility. The symmetry of an isomer, such as a para-substituted compound, can lead to more efficient packing in a crystal lattice, resulting in a higher melting point compared to its ortho or meta counterparts. google.com

This isomerism is not merely a matter of physical properties; it has significant chemical consequences. The electronic environment of the aromatic ring, and thus its reactivity in substitution reactions, is dictated by the specific arrangement of the electron-withdrawing halogens and the electron-donating amino group. Furthermore, the steric hindrance around the amino and halogen sites changes with each isomer, influencing which reactions are feasible. The separation and identification of these positional isomers can be challenging, often requiring sophisticated chromatographic or spectroscopic techniques. google.com The ability to selectively synthesize a specific isomer is a key goal in organic chemistry, as it provides access to a precisely defined set of properties for a target application.

Rationale for Dedicated Research on 4-Chloro-2-fluoro-3-iodoaniline

The compound this compound is a prime example of a highly functionalized, polysubstituted haloaniline. Research into this specific molecule is driven by its potential as a sophisticated and versatile building block for creating novel, high-value compounds. Its structure is notable for several key features:

Orthogonal Reactivity: It possesses three different halogen atoms (F, Cl, I) on the same aromatic ring. The carbon-halogen bonds have distinct strengths and reactivities (C-I < C-Cl < C-F), which allows for selective, stepwise functionalization through various cross-coupling reactions. The iodine atom, being the most reactive, can be targeted first, followed by the chlorine, while the fluorine atom is typically the most inert and often retained in the final product to modulate its properties.

Precise Substitution Pattern: The defined 2,3,4-substitution pattern on the aniline ring creates a specific steric and electronic environment. This pre-set arrangement is valuable for constructing complex target molecules where precise substituent placement is critical for biological activity or material function.

High-Value Intermediate: While direct applications of this compound are not widely published, its availability from chemical suppliers as a research chemical suggests its role as an intermediate in the synthesis of more complex molecules. lgcstandards.comsigmaaldrich.com By analogy with structurally related compounds, it is a logical precursor for advanced pharmaceutical or agrochemical candidates. For example, related dihaloanilines like 2-fluoro-4-iodoaniline (B146158) are known moieties in kinase inhibitors, while 4-chloro-3-fluoroaniline (B146274) is a building block for modern antimalarial agents. ossila.compharmaffiliates.com

The dedicated synthesis and study of this compound are therefore rationalized by its capacity to serve as a unique and powerful tool in discovery chemistry, offering a pre-organized scaffold to accelerate the synthesis of novel, intricately substituted aromatic compounds.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-fluoro-3-iodoaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClFIN/c7-3-1-2-4(10)5(8)6(3)9/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TTXBYEMPQGHABA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)F)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClFIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 Chloro 2 Fluoro 3 Iodoaniline and Its Derivatives

Direct Halogenation Strategies for Aromatic Systems

Direct halogenation of aniline (B41778) precursors is a primary strategy for synthesizing polyhalogenated aromatic amines. This approach involves the sequential introduction of halogen atoms onto an existing aniline or a closely related aromatic system. The success of this strategy hinges on the ability to control the position of the incoming halogen, which is governed by the directing effects of the substituents already present on the aromatic ring.

Regioselective Iodination Protocols

The introduction of an iodine atom at a specific position on an already halogenated aniline requires carefully chosen reagents to overcome potential steric hindrance and to achieve high regioselectivity. For the synthesis of 4-chloro-2-fluoro-3-iodoaniline, the key step would be the selective iodination of 4-chloro-2-fluoroaniline (B1294793) at the C3 position, which is ortho to the strongly activating amino group.

Several methods have been developed for the regioselective iodination of electron-rich aromatic compounds. organic-chemistry.org Reagents based on elemental iodine activated by silver salts have shown efficacy in the iodination of chlorinated anilines. uky.edunih.gov For instance, the combination of silver sulfate (Ag₂SO₄) and iodine (I₂) can provide moderate yields and reasonable regioselectivity. uky.edu Another effective system involves the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid like trifluoroacetic acid, which generates a highly reactive iodinating species in situ. organic-chemistry.orgresearchgate.net The choice of solvent and reaction conditions is critical, as it can significantly influence the product distribution. nih.gov

| Iodinating Reagent System | Typical Substrate | Key Features | Reference |

|---|---|---|---|

| Ag₂SO₄ / I₂ | Chlorinated Anilines | Provides reasonable regioselectivity but moderate yields. Solvent choice is crucial. | uky.edu |

| AgSbF₆ / I₂ | 3,5-Dichlorophenol | Demonstrates high ortho-selectivity in related phenol systems. | uky.edu |

| N-Iodosuccinimide (NIS) / Trifluoroacetic Acid (cat.) | Electron-Rich Aromatics | Mild conditions, short reaction times, and excellent yields. Acid catalyst enhances reactivity and selectivity. | organic-chemistry.orgresearchgate.net |

| 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate | Aryl Amines | Effective for regioselective iodination in solution or under solvent-free conditions. | sigmaaldrich.com |

Fluorination and Chlorination Techniques on Precursor Anilines

Alternatively, the synthesis can commence from a precursor aniline that already contains one or two of the required halogens, with the remaining halogens introduced subsequently.

Chlorination: The direct chlorination of anilines often leads to a mixture of ortho and para isomers, and over-halogenation can be a significant issue. To achieve regioselectivity, the amino group is typically protected as an acetanilide. For example, 4-chloro-2-fluoroaniline can be prepared by the chlorination of 2-fluoroacetanilide, followed by hydrolysis of the amide. prepchem.com Another approach for direct, regioselective para-chlorination of unprotected anilines employs copper(II) chloride in ionic liquids, which offers mild reaction conditions.

Fluorination: Introducing a fluorine atom onto an aromatic ring often requires specialized methods. The Balz-Schiemann reaction is a classical and effective method, which involves the thermal decomposition of a diazonium fluoroborate salt derived from the corresponding aniline. A synthetic route to 4-chloro-2-fluoronitrobenzene, a potential precursor, utilizes a Schiemann reaction starting from 5-chloro-2-nitroaniline. researchgate.net More modern methods may involve electrophilic fluorinating agents like Selectfluor, which can be used for late-stage fluorination of electron-rich aromatic systems. nih.gov

Stoichiometry-Controlled Halogenation Approaches

Controlling the extent of halogenation is crucial when multiple reactive sites are available on the aromatic ring. By carefully adjusting the molar equivalents of the halogenating agent, it is possible to selectively produce mono-, di-, or tri-halogenated products.

A noteworthy green and facile mechanochemical method involves the liquid-assisted grinding of anilines with N-halosuccinimides (NXS), where X can be Cl, Br, or I. beilstein-journals.orgbeilstein-journals.org This solvent-free or low-solvent approach allows for rapid and chemoselective halogenation by controlling the stoichiometry of the NXS reagent. beilstein-journals.org For instance, using one equivalent of NXS on an activated aniline typically yields the mono-halogenated product, while increasing the stoichiometry can lead to di- or tri-halogenated derivatives. beilstein-journals.org This technique offers significant advantages, including short reaction times, cost-effectiveness, and an improved environmental profile. beilstein-journals.org

| Substrate | NXS Reagent | Stoichiometry (Equivalents) | Primary Product | Reference |

|---|---|---|---|---|

| Aniline | NCS | 1.0 | 4-Chloroaniline (B138754) | beilstein-journals.org |

| Aniline | NBS | 2.0 | 2,4-Dibromoaniline | beilstein-journals.org |

| Aniline | NIS | 3.0 | 2,4,6-Triiodoaniline | beilstein-journals.org |

Convergent and Divergent Synthetic Routes from Nitroaromatic Precursors

An alternative to direct halogenation of anilines is to first construct the fully substituted nitroaromatic ring and then reduce the nitro group to an amine in the final step. This approach can be advantageous for achieving specific substitution patterns that are difficult to access through electrophilic aromatic substitution on anilines.

Catalytic Hydrogenation of Halogenated Nitrobenzene Intermediates

The reduction of a polyhalogenated nitroaromatic compound, such as a hypothetical 4-chloro-2-fluoro-3-iodonitrobenzene, to the corresponding aniline via catalytic hydrogenation is a common but challenging transformation. The primary side reaction is hydrodehalogenation, where a halogen substituent is reductively cleaved and replaced by a hydrogen atom. The C-I bond is particularly susceptible to this cleavage.

The choice of catalyst, solvent, and reaction conditions is paramount to achieving high selectivity for the desired haloaniline. nih.gov Platinum-based catalysts, often supported on carbon (Pt/C), are frequently used for the hydrogenation of halogenated nitroaromatics. google.comnih.gov Additives can be employed to suppress dehalogenation. For instance, conducting the hydrogenation in an acidic medium has been shown to inhibit the dehalogenation of certain fluorinated and chlorinated nitrobenzenes. google.com Other catalyst systems, such as palladium on carbon (Pd/C), have also been extensively studied. chemicalbook.com The use of hydrazine hydrate (B1144303) with Pd/C has been reported as a highly selective method for reducing various halogenated nitroarenes, including those with iodo substituents. nih.govorganic-chemistry.org

| Catalyst | Reductant | Substrate Type | Key Advantage | Reference |

|---|---|---|---|---|

| Pd/C (Palladium on Carbon) | H₂ | Halogenated nitro compounds | Commonly used, effective for many substrates. | chemicalbook.com |

| Pd/C (Palladium on Carbon) | NH₂NH₂·H₂O (Hydrazine Hydrate) | Bromo, chloro, and iodo nitroarenes | Highly selective, avoids C-Halogen bond cleavage. | nih.govorganic-chemistry.org |

| Pt/C (Platinum on Carbon) | H₂ | Nitro compounds with electrophilic groups | Effective, can be modified with promoters like vanadium. | google.com |

| Pt/C (Platinum on Carbon) | H₂ in acidic medium | Fluorinated/chlorinated nitrobenzenes | Inhibits dehalogenation. | google.com |

Reductive Amination Pathways

While catalytic hydrogenation is a powerful tool, classical chemical reduction methods, often referred to as dissolving metal reductions, offer valuable alternatives, particularly when specific chemoselectivity is required. youtube.com These methods avoid the use of high-pressure hydrogen gas and can sometimes offer better tolerance for other functional groups.

The Bechamp reduction, using iron metal in the presence of an acid such as hydrochloric acid or acetic acid, is a long-established and reliable method for converting nitroarenes to anilines. wikipedia.orgyoutube.com This system is often chemoselective and tolerates many other functional groups. youtube.com Similarly, tin (Sn) or tin(II) chloride (SnCl₂) in concentrated hydrochloric acid are also effective reagents for this transformation. youtube.com These methods are particularly useful when catalytic hydrogenation might lead to undesired side reactions, such as the reduction of other functional groups on the molecule.

| Reducing System | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| Fe / HCl or Acetic Acid | Refluxing aqueous acid | Cost-effective, good functional group tolerance. | wikipedia.orgyoutube.com |

| SnCl₂ / HCl | Concentrated HCl | Effective for a wide range of nitroarenes. | youtube.com |

| Zn / NH₄Cl | Aqueous solution | Can selectively reduce to hydroxylamine under certain conditions. | wikipedia.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous or biphasic system | Gentle reducing agent, tolerates carbonyl groups. | youtube.com |

Metal-Catalyzed Coupling Reactions in Haloaniline Synthesis

Metal-catalyzed reactions are foundational in modern organic synthesis, offering efficient and selective methods for the formation of carbon-heteroatom bonds. These methodologies are particularly crucial for the construction of highly substituted anilines.

Palladium-Catalyzed C-N Cross-Coupling Methodologies

Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, have become indispensable for the synthesis of anilines and their derivatives. acs.orgresearchgate.netacs.org These methods facilitate the formation of a carbon-nitrogen bond between an aryl halide or pseudohalide and an amine. acs.org The versatility of this reaction is enhanced by the continuous development of sophisticated ligands and catalyst systems that are effective under user-friendly conditions. researchgate.netacs.org

The synthesis of complex anilines often involves the coupling of primary anilines, which are generally considered straightforward coupling partners due to their moderate nucleophilicity and reduced likelihood of side reactions like β-hydride elimination. acs.org For the synthesis of a molecule like this compound, a plausible retrosynthetic approach would involve the coupling of a pre-functionalized aryl halide with an ammonia (B1221849) surrogate or a primary amine. The judicious choice of the palladium catalyst and corresponding phosphine (B1218219) ligand is critical to achieving high yields and selectivity, especially when dealing with sterically hindered or electronically diverse substrates. acs.org

Table 1: Key Features of Palladium-Catalyzed C-N Cross-Coupling

| Feature | Description |

|---|---|

| Catalyst | Typically a Palladium(0) or Palladium(II) precursor. |

| Ligands | Bulky, electron-rich phosphine ligands (e.g., biarylphosphines) are common. |

| Reactants | Aryl halides (I, Br, Cl, OTf) and primary or secondary amines. |

| Base | A non-nucleophilic base is required to neutralize the HX formed. |

| Advantages | High functional group tolerance, broad substrate scope, and generally high yields. |

Copper-Mediated Aryl Halogenation and Functionalization

Copper-catalyzed reactions offer a cost-effective and powerful alternative to palladium-based systems for the halogenation and functionalization of anilines. rsc.orgrsc.org Copper catalysts have demonstrated remarkable utility in direct C-H halogenation, providing access to halogenated anilines that are valuable precursors for further transformations. rsc.org

The direct halogenation of anilines can be achieved using copper(II) halides. For instance, CuCl₂ and CuBr₂ have been successfully employed for the chlorination and bromination of unprotected anilines, often with high regioselectivity. beilstein-journals.orgnih.gov These reactions can be performed under mild conditions, and the use of ionic liquids as solvents can enhance reaction rates and yields by improving the solubility and mixing of reactants. beilstein-journals.orgnih.gov This approach avoids the need for protecting groups, which adds to the atom economy and reduces the number of synthetic steps. beilstein-journals.orgnih.gov

Furthermore, copper-catalyzed methods have been developed for the ortho-halogenation of protected anilines under aerobic conditions. rsc.orgrsc.org These reactions exhibit excellent mono-substitution selectivity and high ortho-regiocontrol, expanding the toolbox for creating specifically substituted aniline derivatives. rsc.orgrsc.org The directing group, often an N-sulfonyl group, can be readily removed post-halogenation. rsc.org

Table 2: Comparison of Copper-Mediated Halogenation Methods

| Method | Substrate | Reagent | Conditions | Key Feature |

|---|---|---|---|---|

| Direct Halogenation | Unprotected Anilines | CuCl₂ or CuBr₂ | Mild, often in ionic liquids | High para-selectivity |

Tandem Reaction Sequences for Polyfunctionalized Anilines

The synthesis of substituted anilines can be streamlined through tandem sequences that combine different reaction types. For example, a sequence could involve an initial metal-catalyzed cross-coupling followed by an intramolecular cyclization or another functionalization step. The design of such sequences requires careful consideration of the compatibility of catalysts, reagents, and reaction conditions for each step.

One conceptual tandem approach for a polysubstituted aniline could involve a hydroformylation reaction to introduce an aldehyde, which then participates in a subsequent condensation and cyclization. researchgate.net While not directly leading to this compound, this illustrates the principle of building molecular complexity in a single pot. The development of tandem reactions for the synthesis of highly substituted haloanilines remains an active area of research, with the potential to significantly shorten synthetic routes. nih.gov

Dehydrogenative Aromatization and Cycloaddition Approaches

Recent advances in synthetic methodology have introduced novel approaches to aniline synthesis that move beyond traditional cross-coupling and electrophilic substitution reactions. Dehydrogenative aromatization and photoredox catalysis offer new retrosynthetic disconnections and access to previously challenging substitution patterns.

Utilizing Cyclohexanone Derivatives as Aryl Surrogates

A powerful strategy for the synthesis of anilines involves the use of readily available cyclohexanone derivatives as precursors to the aromatic ring. researchgate.net This approach allows for the introduction of substituents at specific positions on the six-membered ring using well-established ketone chemistry, followed by a dehydrogenative aromatization step to form the aniline. researchgate.netresearchgate.net This method circumvents the regioselectivity issues often encountered in direct electrophilic aromatic substitution. nih.gov

The dehydrogenative aromatization can be achieved using various catalytic systems, including those based on palladium or nickel. researchgate.netrsc.org For instance, a palladium on carbon catalyst can effectively promote the aromatization of cyclohexanone derivatives in the presence of an amine source. nih.gov This transformation can be performed under acceptorless conditions, meaning it does not require an external oxidant, which is environmentally advantageous. researchgate.netrsc.org The reaction proceeds through the formation of an enamine or imine intermediate, followed by successive dehydrogenation steps to yield the aromatic aniline. nih.govnih.gov

Table 3: Catalytic Systems for Dehydrogenative Aromatization of Cyclohexanone Derivatives

| Catalyst System | Amine Source | Key Advantage |

|---|---|---|

| Pd/C | Ammonia, Primary Amines | Heterogeneous, reusable catalyst |

| Ni(0) Nanoparticles | Hydrazine | Acceptorless conditions |

Photoredox Catalysis in Aniline Formation

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of reactive radical intermediates under exceptionally mild conditions. acs.orgnih.gov This technology has been applied to the synthesis of anilines through novel cross-coupling strategies. nih.gov

One innovative approach utilizes a photoredox and cobalt dual catalytic system to achieve the dehydrogenative aromatization of cyclohexene rings, which are formed in situ from the condensation of cyclohexanones and amines. nih.gov This method allows for a site-selective carbon-nitrogen bond formation dictated by the initial carbonyl position, followed by a progressive desaturation to furnish the aniline product. nih.gov The ability to use visible light as the energy source and operate at ambient temperature makes this a highly attractive and sustainable synthetic route. acs.org

The merger of photoredox catalysis with other catalytic modes, such as transition metal catalysis or organocatalysis, has further expanded the scope of aniline synthesis. acs.org These dual catalytic systems can facilitate otherwise challenging transformations by modulating the oxidation states of key intermediates. acs.org While the direct synthesis of a complex target like this compound via photoredox catalysis from a corresponding cyclohexanone would require a highly functionalized starting material, the principles of this methodology offer exciting possibilities for future synthetic designs. nsf.gov

Optimization of Reaction Conditions and Yield Enhancement

The synthesis of polysubstituted anilines, such as this compound, is a complex process where the final yield and purity are highly dependent on the precise control of reaction conditions. Optimization of parameters including the choice of solvent, catalyst system, temperature, and pressure is crucial for enhancing the efficiency of the synthetic route, minimizing the formation of unwanted byproducts, and ensuring the regioselectivity of the halogenation steps. Advanced methodologies focus on fine-tuning these conditions to achieve superior outcomes in the synthesis of this compound and its derivatives.

Solvent Effects and Reaction Medium Engineering

The solvent medium plays a pivotal role in the outcome of synthetic reactions, influencing reactant solubility, reaction rates, and even the chemical equilibrium. In the synthesis of halogenated anilines, the choice of solvent can significantly impact the efficiency and selectivity of the halogenation steps.

Research into the iodination of aromatic amines has highlighted the importance of the solvent system. For instance, the iodination of various aromatic amines has been successfully carried out in ethanol, which acts as a suitable medium for the reaction involving iodine and iodic acid researchgate.net. The use of aqueous media has also been explored as an environmentally friendly approach. A procedure for the mono-iodination of aromatic amines and phenols has been developed using a mixture of potassium chlorate and potassium iodide in the presence of a mineral acid in an aqueous medium, often resulting in excellent yields tandfonline.com.

In more complex systems, such as the electrochemical Sandmeyer reaction for the synthesis of aryl halides from anilines, mixed solvent systems have been shown to provide higher yields. For the electrochemical bromination of an aryldiazonium salt, a mixed solvent of MeOH and DMF was found to be optimal nih.govresearchgate.net. While many traditional iodination reactions have been performed in chlorinated solvents like dichloromethane, modern practices encourage avoiding these where possible acsgcipr.org. The selection of an appropriate solvent is therefore a critical step in engineering an efficient reaction medium for the synthesis of this compound.

| Solvent System | Reactants/Reaction Type | Observation | Reference |

|---|---|---|---|

| Ethanol | Iodination of aromatic amines with iodine and iodic acid | Simple and efficient method with excellent product yield. researchgate.net | researchgate.net |

| Aqueous Medium | Iodination with KClO3/KI/HCl | Effective and environmentally friendly, providing excellent yields. tandfonline.com | tandfonline.com |

| MeOH/DMF (5:1 v/v) | Electrochemical Sandmeyer bromination | Provided a higher yield (83%) compared to single solvent systems. nih.gov | nih.gov |

| Acetonitrile | One-pot Mo-catalyzed reduction/Sandmeyer reaction | Efficient solvent for the Sandmeyer reaction step. rsc.org | rsc.org |

Catalyst Loading and Ligand Design for Improved Efficiency

Optimizing catalyst loading is a balancing act; insufficient catalyst can lead to low conversion rates, while excessive amounts may cause an increase in side reactions . In the context of preparing halogenated anilines via hydrogenation of nitroaromatic precursors, palladium on alumina (Pd/Al2O3) is a common catalyst. Studies have shown that a lower loading of palladium can favor higher selectivity towards the desired aniline, avoiding the formation of over-hydrogenated byproducts researchgate.netacs.org. For instance, a 0.3 wt % Pd/Al2O3 catalyst demonstrated greater aniline selectivity compared to a 5 wt % loading under similar conditions acs.org.

Ligand design is another powerful tool for enhancing catalytic performance. The identification of novel ligands can be crucial for the success of challenging transformations. In the palladium-catalyzed meta-C–H chlorination of anilines, the development of a new pyridone-based ligand was essential for the reaction's success nih.govacs.org. The use of directing groups, which act as internal ligands, has also emerged as a highly efficient strategy for achieving exceptional regioselectivity in C-H halogenation reactions rsc.org. These advanced catalytic strategies are highly relevant for achieving the desired substitution pattern in this compound.

| Catalyst System | Reaction Type | Key Finding | Reference |

|---|---|---|---|

| 0.3 wt % Pd/Al2O3 | Nitrobenzene hydrogenation | Exhibited greater aniline selectivity (97% at 60°C) compared to a higher loading catalyst. acs.org | acs.org |

| Pd(PhCN)2Cl2 with pyridone-based ligand | meta-C–H chlorination of anilines | The new ligand was crucial for achieving the desired chlorination. nih.gov | nih.gov |

| Iodine anion | Cross-dehydrogenative aromatization of cyclohexenones with amines | Catalyst concentration was significant to the reaction, with 10 mol % p-TsOH·H2O delivering the highest yield. acs.org | acs.org |

Temperature and Pressure Influence on Reaction Outcome

Temperature and pressure are fundamental reaction parameters that can profoundly influence reaction rates, product distribution, and the stability of reactants and products. Careful control of these parameters is essential for optimizing the synthesis of this compound.

Temperature has a direct impact on reaction kinetics, with higher temperatures generally leading to faster reaction rates. However, elevated temperatures can also promote the formation of undesired byproducts, thus compromising selectivity. In the synthesis of anilines through the hydrogenation of nitrobenzene, it has been observed that while nitrobenzene conversion is complete across a range of temperatures (60-180 °C), aniline selectivity can decrease at higher temperatures due to the formation of over-hydrogenated products researchgate.netacs.orgnih.gov. For example, with a 5 wt % Pd/Al2O3 catalyst, aniline selectivity decreased from a maximum of 88% to 35% as the temperature was raised to 180 °C acs.org. Similarly, in the N-methylation of aniline, lower reaction temperatures favored the desired N-alkylation pathway, while higher temperatures led to an increase in C-alkylated byproducts researchgate.net.

Pressure is another critical parameter, particularly in reactions involving gases, such as hydrogenation. In the solvent-free hydrogenation of halogenated aromatic nitro compounds to form halogenated aromatic amines, the reaction is typically carried out under a specific hydrogen pressure. For instance, a pressure of 1 MPa has been used in conjunction with a palladium on carbon (Pd/C) catalyst at 120 °C to achieve the desired transformation chemicalbook.com. The interplay between temperature and pressure must be carefully optimized to maximize the yield of the target compound while minimizing side reactions.

| Reaction | Parameter | Effect on Outcome | Reference |

|---|---|---|---|

| Nitrobenzene hydrogenation (0.3 wt % Pd/Al2O3) | Temperature (60°C to 180°C) | Aniline selectivity decreased from 97% to 68% with increasing temperature. acs.org | acs.org |

| N-methylation of aniline | Temperature (573 K to 673 K) | Selectivity for N-methylaniline decreased, while selectivity for N,N-dimethylaniline increased with rising temperature. researchgate.net | researchgate.net |

| Hydrogenation of halogenated nitroaromatics | Pressure (1 MPa H2) and Temperature (120°C) | These conditions were used to successfully synthesize halogenated aromatic amines. chemicalbook.com | chemicalbook.com |

Comprehensive Spectroscopic and Advanced Analytical Characterization Techniques

Vibrational Spectroscopy for Molecular Fingerprinting

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. These techniques are highly sensitive to the specific arrangement of atoms and the nature of the chemical bonds within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For 4-Chloro-2-fluoro-3-iodoaniline, characteristic vibrational modes for the amine (N-H), aromatic ring (C-H, C-C), and carbon-halogen (C-F, C-Cl, C-I) bonds are expected.

Table 1: Predicted FT-IR Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| N-H Asymmetric Stretch | ~3500 |

| N-H Symmetric Stretch | ~3400 |

| Aromatic C-H Stretch | ~3100 |

| C=C Aromatic Ring Stretch | ~1600-1450 |

| N-H Bending (Scissoring) | ~1620 |

| C-N Stretch | ~1300 |

| C-F Stretch | ~1250 |

| C-Cl Stretch | ~700 |

| C-I Stretch | ~550 |

Note: These are predicted values based on DFT calculations and comparisons with similar molecules. Actual experimental values may vary.

Fourier Transform Raman (FT-Raman) Spectroscopy Investigations

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The combination of FT-IR and FT-Raman provides a more complete picture of the vibrational modes of a molecule.

Similar to FT-IR, experimental FT-Raman data for this compound is scarce. However, DFT calculations can also predict Raman activities for each vibrational mode. The FT-Raman spectrum of 2-fluoro-4-iodoaniline (B146158) has been recorded, and for 3-chloro-4-fluoroaniline (B193440), FT-Raman spectra have been analyzed, providing a basis for comparison. nih.govnih.gov

Table 2: Predicted FT-Raman Active Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Predicted Raman Activity |

| Aromatic Ring Breathing | ~1000 | Strong |

| C-I Stretch | ~550 | Strong |

| C-Cl Stretch | ~700 | Medium |

| Symmetric N-H Stretch | ~3400 | Weak |

Note: These are predicted values. Strong Raman activity is often observed for vibrations involving heavy atoms and symmetric stretching of non-polar bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

Multi-Nuclear NMR Studies (¹H, ¹³C, ¹⁹F, ¹²⁹I, ¹⁵N)

¹H NMR: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, we expect to see signals for the two aromatic protons and the two amine protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the halogen substituents and the electron-donating effect of the amine group. The amine protons will likely appear as a broad singlet. For comparison, the ¹H NMR spectrum of 4-chloroaniline (B138754) shows aromatic protons in the range of 6.6-7.1 ppm. rsc.org

¹³C NMR: Carbon-13 NMR identifies the different carbon environments in the molecule. Six distinct signals are expected for the aromatic carbons. The carbons attached to the electronegative halogens (F, Cl, I) and the nitrogen atom will show characteristic chemical shifts. For instance, the carbon attached to the highly electronegative fluorine atom will be significantly deshielded.

¹⁹F NMR: Fluorine-19 NMR is a highly sensitive technique for fluorinated compounds. A single resonance is expected for the fluorine atom in this compound. The chemical shift will be indicative of its electronic environment, and it will likely show coupling to the adjacent aromatic proton. The chemical shifts in ¹⁹F NMR are typically reported relative to a standard like CFCl₃. nih.gov

¹²⁹I and ¹⁵N NMR: While less common, ¹²⁹I and ¹⁵N NMR could provide further structural information. ¹⁵N NMR would give insight into the electronic environment of the amine group. However, due to the low natural abundance of ¹⁵N and the quadrupolar nature of ¹²⁹I, these techniques are more specialized.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-F | - | ~155 (d, ¹JCF) |

| C3-I | - | ~90 |

| C4-Cl | - | ~120 |

| C5-H | ~7.2 (d) | ~128 |

| C6-H | ~6.8 (d) | ~118 |

| NH₂ | ~4.0 (br s) | - |

Note: These are estimated values based on analogous structures and general substituent effects. 'd' denotes a doublet and 'br s' denotes a broad singlet. ¹JCF refers to the one-bond coupling between carbon and fluorine.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Structural Connectivity

2D NMR techniques are crucial for unambiguously assigning the signals from 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between the two aromatic protons, confirming their adjacent positions on the ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would definitively link the ¹H signals of the aromatic protons to their corresponding ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (those without attached protons), such as C1, C2, C3, and C4 in this compound, by observing their long-range couplings to the aromatic and amine protons.

Chemical Shift Anisotropy and Coupling Constant Analysis

Chemical Shift Anisotropy (CSA): In solid-state NMR, the chemical shift of a nucleus can be orientation-dependent, a phenomenon known as chemical shift anisotropy. Analysis of CSA can provide detailed information about the local electronic structure and symmetry around a nucleus. For this compound, the CSA of the ¹³C and ¹⁹F nuclei would be sensitive to the electronic effects of the various halogen substituents.

Coupling Constants (J-coupling): The splitting of NMR signals into multiplets is due to spin-spin coupling between neighboring nuclei. The magnitude of the coupling constant (J), measured in Hertz (Hz), provides valuable information about the number and type of bonds separating the coupled nuclei and their dihedral angles. In the ¹H NMR spectrum, the coupling constant between the two aromatic protons (typically around 8-9 Hz for ortho coupling) would confirm their spatial relationship. In the ¹³C NMR spectrum, the coupling between ¹³C and ¹⁹F (¹JCF, ²JCF, etc.) would be observable and provide further structural confirmation.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can confirm the molecular formula, C₆H₄ClFIN, by distinguishing it from other potential compounds with the same nominal mass.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, allowing for the analysis of the intact molecule with minimal fragmentation. uvic.ca In ESI-MS, the analyte is typically ionized by protonation in the positive ion mode, forming the [M+H]⁺ adduct. Other common adducts, such as [M+Na]⁺ and [M+K]⁺, may also be observed due to the ubiquitous presence of alkali metal salts. uvic.ca The analysis of reaction intermediates in solution is also possible with ESI-MS, providing mechanistic insights. uvic.ca

For volatile and thermally stable derivatives or impurities, Electron Ionization (EI) may be employed, often in conjunction with Gas Chromatography. morawa.at However, EI is a hard ionization technique that typically causes extensive fragmentation, which can be useful for structural elucidation but may not preserve the molecular ion. nih.gov

Below are predicted m/z values for various adducts of this compound in the gas phase, based on data for its isomer, 2-chloro-4-fluoro-3-iodoaniline. uni.lu

| Adduct Type | Predicted m/z | Ionization Mode |

| [M+H]⁺ | 271.91338 | Positive |

| [M+Na]⁺ | 293.89532 | Positive |

| [M+K]⁺ | 309.86926 | Positive |

| [M-H]⁻ | 269.89882 | Negative |

| [M]⁺ | 270.90555 | Positive |

Tandem mass spectrometry (MS/MS) experiments are crucial for elucidating the fragmentation pathways of this compound, providing definitive structural confirmation. In a typical collision-induced dissociation (CID) experiment on the [M+H]⁺ ion, fragmentation would likely initiate with the loss of the iodine atom, given the relative weakness of the C-I bond. Another plausible fragmentation pathway for anilines involves the neutral loss of an ammonia (B1221849) molecule. researchgate.net

The isotopic pattern in the mass spectrum is a key identifier for compounds containing elements with multiple stable isotopes, such as chlorine. whitman.edu this compound contains chlorine (³⁵Cl and ³⁷Cl with a natural abundance ratio of approximately 3:1) and is monoisotopic in fluorine (¹⁹F) and iodine (¹²⁷I). whitman.edu This results in a characteristic isotopic pattern for the molecular ion peak (M) and the M+2 peak, with a relative intensity ratio of about 3:1, which is a clear signature for the presence of a single chlorine atom. youtube.com

| Peak | Description | Expected Relative Intensity |

| M | Molecular ion containing ³⁵Cl | 100% |

| M+2 | Molecular ion containing ³⁷Cl | ~32% |

Chromatographic Separation and Purity Assessment Methods

Chromatographic techniques are fundamental for separating this compound from reaction precursors, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) is a primary method for the quantitative analysis and impurity profiling of non-volatile organic compounds like this compound. veeprho.commedwinpublishers.com A reversed-phase HPLC method is typically employed, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase. nih.gov

The method allows for the separation of the main compound from structurally similar impurities, which is essential for quality control. jocpr.com By using a UV detector, often set at a wavelength where the aromatic ring shows strong absorbance, precise quantification can be achieved by comparing the peak area to that of a certified reference standard. For complex samples, coupling HPLC with mass spectrometry (HPLC-MS) combines the separation power of HPLC with the identification capabilities of MS, enabling the structural elucidation of unknown impurities. veeprho.com For instance, HPLC coupled with inductively coupled plasma mass spectrometry (HPLC/ICPMS) has been effectively used to profile iodine-containing metabolites of the related compound 2-fluoro-4-iodoaniline. sigmaaldrich.com

A typical HPLC method would involve the following parameters:

| Parameter | Condition | Purpose |

| Column | Reversed-phase C18, 5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Gradient of Acetonitrile and Water | Elution of compounds with varying polarity |

| Flow Rate | 1.0 mL/min | Consistent elution and run time |

| Detection | UV at 254 nm | Detection and quantification of the analyte |

| Column Temp | 30 °C | Ensures reproducible retention times |

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective technique used for the qualitative monitoring of chemical reactions and for preliminary separation. tifr.res.inaga-analytical.com.pl During the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product in real-time. researchgate.netthieme.de

A small aliquot of the reaction mixture is spotted onto a TLC plate coated with a polar adsorbent like silica (B1680970) gel. The plate is then developed in a chamber with a suitable mobile phase, typically a mixture of non-polar solvents such as hexane (B92381) and ethyl acetate. The separated spots are visualized under UV light. The product, being more polar than some starting materials but differing in polarity from others, will have a distinct Retention Factor (Rf) value, allowing for clear differentiation. analyticaltoxicology.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. morawa.at It is particularly useful for identifying volatile impurities, residual solvents, or byproducts from the synthesis of this compound. chemicalbook.comnih.gov While anilines can be analyzed directly, their polarity may lead to poor peak shape and tailing. thermofisher.com Therefore, a derivatization step to convert the polar amine group into a less polar derivative (e.g., an acetyl or silyl (B83357) derivative) is often performed to improve chromatographic performance. The coupled mass spectrometer then provides mass spectra for each separated component, allowing for their identification by comparing the spectra with established libraries. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for the unambiguous determination of the three-dimensional atomic arrangement within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure and properties of a molecule like this compound. Although specific crystallographic data for this compound is not publicly available, an analysis of the closely related compound, 4-chloro-2-iodoaniline (B181669), offers significant insights into the expected structural features.

Single crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond-lengths, and bond-angles. carleton.edu The analysis of a single crystal of a material provides the precise three-dimensional coordinates of the atoms in the molecular structure, as well as the arrangement of the molecules in the crystal lattice.

While the crystal structure for this compound has not been reported, the structure of the analogous compound 4-chloro-2-iodoaniline provides a valuable reference. The crystallographic analysis of 4-chloro-2-iodoaniline reveals an orthorhombic crystal system. nih.gov

Table 1: Crystallographic Data for 4-chloro-2-iodoaniline

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅ClIN |

| Formula Weight | 253.46 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 4.1538 (4) |

| b (Å) | 11.3685 (11) |

| c (Å) | 15.8550 (16) |

| V (ų) | 748.71 (13) |

| Z | 4 |

| Temperature (K) | 125 |

Data sourced from reference nih.gov

The molecular geometry of 4-chloro-2-iodoaniline shows C-Cl and C-I bond lengths of 1.755 (6) Å and 2.101 (5) Å, respectively. nih.gov These values are comparable to those observed in related mono- and di-substituted anilines. nih.gov The crystal packing of 4-chloro-2-iodoaniline is characterized by the presence of N—H⋯N hydrogen bonds, which form chains along the creative-biostructure.com direction. Additionally, a Cl⋯I halogen bond with a distance of 3.7850 (16) Å is observed. The packing also exhibits highly offset π-stacking interactions between the aromatic rings of neighboring molecules, with a centroid-to-centroid distance of 4.154 (1) Å. nih.gov

Powder X-ray diffraction (PXRD) is a fundamental and non-destructive analytical technique used for the characterization of crystalline materials. researchgate.net It is particularly crucial in the study of polymorphism, which is the ability of a solid material to exist in more than one crystal structure. nih.gov Different polymorphic forms of a compound can exhibit distinct physical and chemical properties, including solubility, melting point, and stability. researchgate.netrigaku.com

The PXRD pattern of a crystalline solid is a unique fingerprint, characterized by a series of diffraction peaks at specific angles (2θ). The position and intensity of these peaks are directly related to the crystal lattice of the material. rigaku.com By comparing the PXRD pattern of a sample to known patterns, one can identify the specific polymorphic form present.

In the context of substituted anilines, polymorphism can arise from different packing arrangements and intermolecular interactions in the solid state. PXRD is an essential tool for screening and identifying different polymorphs that may form under various crystallization conditions. The appearance of new peaks, the disappearance of existing peaks, or shifts in peak positions in a PXRD pattern can indicate a phase transformation to a different polymorphic form. nih.gov

Table 2: Illustrative PXRD Data for a Crystalline Compound

| 2θ (degrees) | d-spacing (Å) | Relative Intensity (%) |

|---|---|---|

| 10.2 | 8.67 | 45 |

| 15.5 | 5.71 | 100 |

| 20.4 | 4.35 | 80 |

| 25.8 | 3.45 | 60 |

| 30.1 | 2.97 | 35 |

This table is for illustrative purposes only and does not represent data for this compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are instrumental in elucidating the electronic characteristics and reactivity of 4-Chloro-2-fluoro-3-iodoaniline. These methods offer a detailed description of the molecule's orbitals and electrostatic potential.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijcce.ac.ir

The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. researchgate.netchemrxiv.org A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemrxiv.org In substituted anilines, the presence of various functional groups significantly influences the charge distribution and, consequently, the HOMO-LUMO energies. chemrxiv.org

Table 1: Calculated HOMO-LUMO Energies and Related Parameters for a Similar Aniline (B41778) Derivative

| Parameter | Value (eV) |

|---|---|

| HOMO Energy | -5.98 |

| LUMO Energy | -0.87 |

| HOMO-LUMO Gap | 5.11 |

| Ionization Potential (I) | 5.98 |

| Electron Affinity (A) | 0.87 |

| Electronegativity (χ) | 3.425 |

| Chemical Hardness (η) | 2.555 |

| Global Softness (S) | 0.195 |

| Electrophilicity Index (ω) | 2.29 |

This data is based on theoretical calculations for a related substituted aniline and serves as an illustrative example.

Ab initio methods are computational chemistry methods based on quantum mechanics. These "from the beginning" calculations provide highly accurate predictions of electronic properties without the need for empirical parameters. For molecules like this compound, ab initio calculations can be used to determine properties such as ionization energies and electron affinities. chemrxiv.org These calculations often involve methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Configuration Interaction).

The ionization energy, the energy required to remove an electron from a molecule, can be calculated both adiabatically (difference in energy between the optimized neutral molecule and the optimized cation) and vertically (energy difference at the optimized geometry of the neutral molecule). researchgate.netchemrxiv.org

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. chemrxiv.orgchemrxiv.org It is a visual representation of the charge distribution around a molecule. chemrxiv.org

The MEP map displays regions of different electrostatic potential using a color spectrum. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. chemrxiv.org For this compound, the MEP surface would likely show negative potential near the nitrogen atom of the amino group and the halogen atoms due to their lone pairs of electrons, making these sites favorable for electrophilic interaction. Conversely, the hydrogen atoms of the amino group would exhibit a positive potential, indicating their susceptibility to nucleophilic attack. chemrxiv.org

Analysis of Intramolecular and Intermolecular Interactions

The interactions within and between molecules of this compound are crucial for understanding its physical properties and crystal packing.

In the solid state, molecules of this compound can engage in hydrogen bonding. The amino group (-NH2) can act as a hydrogen bond donor, forming N-H…N or N-H…X (where X is a halogen) interactions. nih.gov In the crystal structure of the related compound 4-chloro-2-iodoaniline (B181669), intermolecular N-H…N hydrogen bonds link the molecules into one-dimensional chains. nih.gov It is plausible that this compound would exhibit similar hydrogen bonding patterns, potentially involving the nitrogen or halogen atoms as acceptors.

Table 2: Hydrogen Bond Geometry in a Related Dihaloaniline

| Donor-H…Acceptor | D-H (Å) | H…A (Å) | D…A (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N-H…N | 0.90(2) | 2.41(3) | 3.305(3) | 170(3) |

Data from the crystal structure of a related compound, illustrating typical hydrogen bond parameters. nih.gov

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a lone pair on a nitrogen atom or the π-electrons of an aromatic ring. In this compound, the iodine and chlorine atoms can participate in such interactions.

π-π Stacking and Van der Waals Interactions in Aggregates

While specific studies on the aggregates of this compound are not extensively documented, the intermolecular forces can be inferred from crystallographic studies of similar molecules. For instance, the crystal structure of 4-chloro-2-iodoaniline reveals significant intermolecular interactions that are likely to be present in its fluorinated counterpart.

In the crystal lattice of 4-chloro-2-iodoaniline, molecules are linked by cooperative intermolecular N—H⋯N hydrogen bonds, forming one-dimensional chains. nih.gov Alongside these, there are notable halogen-halogen interactions, specifically between chlorine and iodine atoms of adjacent molecules, with a Cl⋯I distance of 3.7850 (16) Å. nih.gov This distance is slightly larger than the sum of their van der Waals radii. nih.gov

Furthermore, the parallel planes of neighboring molecules in 4-chloro-2-iodoaniline exhibit highly offset π-stacking. nih.gov This is characterized by a centroid-centroid distance of 4.154 (1) Å, a centroid-to-plane distance of 3.553 (3) Å, and a ring-offset slippage of 2.151 (6) Å. nih.gov It is reasonable to predict that this compound would also exhibit significant π-π stacking and van der Waals interactions, influenced by its substantial dipole moment and the presence of multiple halogen atoms. The introduction of the highly electronegative fluorine atom would likely modulate the electronic distribution of the aromatic ring, thereby influencing the nature and strength of these non-covalent interactions.

Conformational Analysis and Torsional Barriers

The conformational landscape of this compound is determined by the rotational barriers around its single bonds, particularly the C-N bond and the bonds within the aniline group.

To understand the stable conformations of this compound, energy minimization and conformational sampling techniques are employed. These computational methods explore the potential energy surface of the molecule to identify low-energy structures. For related dihaloanilines, it has been observed that the amino group is not always coplanar with the aromatic ring, resulting in a pyramidal shape at the nitrogen atom. researchgate.net This is similar to the structure of aniline itself and other halogenated anilines like 2-iodoaniline (B362364) and 4-iodoaniline (B139537). researchgate.net

For this compound, computational modeling would involve rotating the amino group and observing the corresponding changes in energy. The presence of bulky iodine and electronegative fluorine atoms ortho and meta to the amino group, respectively, would create specific steric and electronic effects, influencing the preferred orientation of the -NH2 group.

Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in solution or in a crystal lattice. MD simulations would track the movements of atoms over time, revealing how the molecule vibrates, rotates, and interacts with its surroundings. These simulations are particularly useful for understanding the flexibility of the molecule and the dynamics of the intermolecular interactions, such as the hydrogen bonding and halogen bonding, that govern the formation of aggregates.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can then be validated against experimental measurements.

Density Functional Theory (DFT) calculations are commonly used to predict the vibrational spectra (infrared and Raman) of molecules. For the closely related compound 4-chloro-2-fluoroaniline (B1294793), DFT calculations using the B3LYP method with a 6-311+G** basis set have been shown to provide a good correlation with experimental FT-IR and FT-Raman spectra. researchgate.net The assignments of the vibrational modes are often aided by normal coordinate analysis and total energy distribution (TED). researchgate.netnih.gov

For this compound, similar computational methods would be applied. The calculated frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical model. A comparison of the computed and experimental spectra allows for a detailed assignment of the vibrational modes. Below is a table of selected experimental and calculated vibrational frequencies for the related compound 4-chloro-2-fluoroaniline.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| NH₂ antisymmetric stretching | 3466 | 3077 |

| NH₂ symmetric stretching | 3382 | - |

| C-F stretching | 1246, 1210 | 1247, 1212 |

| C-Cl stretching | 810, 783 | 786 |

| C-F in-plane bending | 564 | 560 |

| C-Cl out-of-plane bending | - | 668 |

Data sourced from a study on 4-chloro-2-fluoroaniline and may not be representative for this compound. orientjchem.org

The prediction of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts and coupling constants, is another important application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for calculating NMR chemical shifts. nih.gov For halogenated compounds, it is crucial to use appropriate levels of theory and basis sets to accurately account for the electronic effects of the halogens. nih.gov

DFT calculations of ¹H and ¹³C NMR chemical shifts have been successfully applied to 4-chloro-2-fluoroaniline. nih.gov For this compound, similar calculations would predict the chemical shifts for the different protons and carbon atoms in the molecule. The accuracy of these predictions can be improved by considering solvent effects. nih.gov Furthermore, the calculation of spin-spin coupling constants, such as ¹J(¹³C, ¹H) and long-range couplings, provides additional data for structural elucidation. The comparison between calculated and experimental NMR data is a powerful method for confirming the structure of a synthesized compound.

Reactivity Profiles and Mechanistic Insights of 4 Chloro 2 Fluoro 3 Iodoaniline

Electrophilic Aromatic Substitution (EAS) Reactions

Electrophilic aromatic substitution involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the replacement of a hydrogen atom. masterorganicchemistry.com The rate and regioselectivity of this reaction are profoundly influenced by the existing substituents on the ring. libretexts.org

The reactivity of the aromatic ring in 4-chloro-2-fluoro-3-iodoaniline towards electrophiles is governed by the cumulative effects of its substituents. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The halogen atoms (F, Cl, I) are deactivating groups because their inductive electron-withdrawing effect outweighs their resonance electron-donating effect. However, they are also ortho, para-directing.

The directing effects of the substituents are as follows:

1-Amino group (activating): Directs to positions 2, 4, and 6.

2-Fluoro group (deactivating): Directs to positions 1, 3, and 5.

3-Iodo group (deactivating): Directs to positions 2, 4, and 6.

4-Chloro group (deactivating): Directs to positions 1, 3, and 5.

The available positions for substitution on the ring are C5 and C6. The powerful activating effect of the amino group is the dominant factor in determining the position of electrophilic attack. The amino group strongly activates the ortho (C6) and para (C4) positions. Since the C4 position is already substituted with a chlorine atom, the primary site for electrophilic attack is the C6 position. The C5 position is sterically hindered by the adjacent chloro and iodo groups and is electronically deactivated by them. Therefore, electrophilic substitution is strongly favored at the C6 position.

| Reactant | Major Product of Electrophilic Attack |

| This compound | Substitution at C6 position |

Nitration: Reaction with a mixture of nitric acid and sulfuric acid would introduce a nitro (-NO₂) group. The reaction is expected to yield primarily 6-nitro-4-chloro-2-fluoro-3-iodoaniline .

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would introduce a sulfonic acid (-SO₃H) group. libretexts.org This reversible reaction would likely produce 6-amino-3-chloro-5-fluoro-4-iodobenzenesulfonic acid .

Acylation (Friedel-Crafts): The introduction of an acyl group (R-C=O) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst (e.g., AlCl₃) is generally not successful on strongly deactivated rings or on anilines, as the amino group complexes with the Lewis acid catalyst, deactivating the ring. However, under specific conditions, acylation might be possible, leading to the formation of 1-(6-amino-3-chloro-5-fluoro-4-iodophenyl)ethan-1-one if acetyl chloride is used.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. libretexts.org This reaction is facilitated by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org The mechanism proceeds through a two-step addition-elimination process, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orgnih.gov

In this compound, all three halogen atoms can potentially act as leaving groups in an SNAr reaction. The ring is activated towards nucleophilic attack by the inductive electron-withdrawing nature of the three halogen substituents. Diverse nucleophiles such as amines, alkoxides, and thiolates could potentially displace one of the halogens, provided the reaction conditions are suitable. For instance, reactions with cyclic amines are common in the synthesis of pharmacologically active compounds. researchgate.netmdpi.com

The rate of SNAr reactions is highly dependent on the identity of the leaving group. In many activated systems, the order of reactivity for halogen leaving groups is F > Cl > Br > I. nih.gov This is because the rate-determining step is often the initial attack of the nucleophile to form the Meisenheimer complex. The high electronegativity of fluorine strongly stabilizes the negative charge in this intermediate through its inductive effect, thus lowering the activation energy for its formation.

In the case of this compound, the C-F bond at the C2 position is the most likely site for nucleophilic attack under conditions that favor the SNAr mechanism. The fluorine atom is ortho to the electron-donating amino group but is also part of a heavily halogenated, electron-poor ring system. The cumulative electron-withdrawing effect of the three halogens makes the ring susceptible to nucleophilic attack. Therefore, reaction with a strong nucleophile would be expected to preferentially displace the fluoride (B91410) to form a 2-substituted aniline (B41778) derivative.

| Halogen Position | Leaving Group | Predicted Relative Reactivity in SNAr | Rationale |

| C2 | -F | Highest | Fluorine's high electronegativity best stabilizes the Meisenheimer intermediate. |

| C4 | -Cl | Intermediate | Chlorine is a good leaving group but less effective at stabilizing the anion. |

| C3 | -I | Lowest | Iodine is the least electronegative and a poorer leaving group in this mechanism. |

Cross-Coupling Transformations at Carbon-Halogen Bonds

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.org The reactivity of aryl halides in these reactions is highly dependent on the identity of the halogen.

The general order of reactivity for aryl halides in oxidative addition to palladium(0), the first step in most cross-coupling catalytic cycles, is C-I > C-Br > C-Cl >> C-F. organic-chemistry.orglibretexts.org This trend is inversely related to the carbon-halogen bond dissociation energy. The weaker C-I bond reacts much more readily than the stronger C-Cl and C-F bonds.

For this compound, this reactivity difference allows for highly selective transformations at the C3 position. The carbon-iodine bond is significantly more reactive in palladium-catalyzed reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, than the C-Cl and C-F bonds. This enables the introduction of a wide variety of substituents at the C3 position while leaving the other two halogen atoms untouched. researchgate.netorganic-chemistry.orglibretexts.orgwikipedia.org

Suzuki Coupling: Reaction with an aryl or vinyl boronic acid (or its ester) in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C3 position. organic-chemistry.orgresearchgate.net

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium catalyst, a copper(I) co-catalyst, and a base would yield a 3-alkynyl derivative. libretexts.orgwikipedia.orgresearchgate.net

Buchwald-Hartwig Amination: Palladium-catalyzed coupling with an amine would introduce a new nitrogen-based substituent at the C3 position. researchgate.net

| Reaction Name | Coupling Partner Example | Catalyst System Example | Predicted Product Structure |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 4-Chloro-2-fluoro-3-phenylaniline |

| Sonogashira Coupling | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | 4-Chloro-2-fluoro-3-(phenylethynyl)aniline |

| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOt-Bu | 4-(4-Chloro-2-fluoro-3-morpholinoanilino) |

Suzuki, Stille, Sonogashira, and Heck Reactions

The presence of three different halogen substituents (chlorine, fluorine, and iodine) on the aromatic ring of this compound allows for selective cross-coupling reactions. The reactivity of these halogens in palladium-catalyzed reactions generally follows the order I > Br > Cl >> F. This differential reactivity is crucial for regioselective bond formation.

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between organoboronic acids and organic halides. libretexts.orgorganic-chemistry.org In the case of this compound, the highly reactive C-I bond is expected to undergo oxidative addition to a Pd(0) catalyst preferentially, allowing for selective coupling at the C-3 position. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation with a boronic acid derivative in the presence of a base, and reductive elimination to yield the coupled product. libretexts.org While specific studies on this compound are not widely available, the principles of Suzuki-Miyaura coupling suggest that reactions with various aryl or vinyl boronic acids can be achieved with high regioselectivity.

Stille Coupling: The Stille reaction couples organotin compounds with organic halides. wikipedia.orgorganic-chemistry.org Similar to the Suzuki coupling, the reaction with this compound would selectively occur at the C-I bond. The mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with an organostannane and reductive elimination. wikipedia.org The main drawback of this reaction is the toxicity of the organotin reagents. organic-chemistry.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org For this compound, the coupling would again be predicted to take place at the C-3 position due to the lability of the C-I bond. The reaction can be carried out under mild conditions and has broad applications in the synthesis of complex molecules. wikipedia.org Copper-free Sonogashira variants have also been developed. organic-chemistry.org

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene. wikipedia.orgorganic-chemistry.org The reaction with this compound would result in the formation of a substituted alkene at the C-3 position. The catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. wikipedia.org

The following table summarizes the expected reactivity of this compound in these cross-coupling reactions:

| Reaction | Coupling Partner | Expected Site of Reaction | Catalyst System (Typical) |

| Suzuki-Miyaura | R-B(OH)₂ | C-3 (Iodo position) | Pd(0) catalyst, Base |

| Stille | R-Sn(Alkyl)₃ | C-3 (Iodo position) | Pd(0) catalyst |

| Sonogashira | R-C≡CH | C-3 (Iodo position) | Pd(0) catalyst, Cu(I) co-catalyst, Base |

| Heck | Alkene | C-3 (Iodo position) | Pd catalyst, Base |

Buchwald-Hartwig Amination Reactions

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. While specific literature on the Buchwald-Hartwig amination of this compound is scarce, the general principles of this reaction suggest that the C-I bond would be the most reactive site. This would allow for the selective introduction of a new amino group at the C-3 position. The choice of palladium catalyst and ligand is crucial for achieving high yields and functional group tolerance.

C-H Functionalization Strategies Mediated by Transition Metals

Direct C-H functionalization is an increasingly important area of research that offers a more atom-economical approach to creating new bonds. For this compound, transition metal-catalyzed C-H functionalization could potentially be directed by the existing amino or halogen substituents. However, the high reactivity of the C-I bond towards oxidative addition might compete with C-H activation pathways in many catalytic systems. Developing selective C-H functionalization methods in the presence of such a reactive handle remains a significant challenge.

Chemical Transformations of the Amino Functional Group

The amino group in this compound is a key functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives.

Derivatization Reactions (e.g., Acylation, Alkylation)

Acylation: The amino group of anilines can be readily acylated using acyl chlorides or anhydrides to form amides. google.com For example, the reaction of an aniline with an acyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding N-acyl derivative. This transformation is often used to protect the amino group or to introduce new functional moieties. A general method for the synthesis of 4-chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (B1144303) involves the acylation of a parachloroaniline derivative. google.com

Alkylation: The N-alkylation of anilines can be more challenging due to the potential for over-alkylation. However, under controlled conditions, mono- or di-alkylation can be achieved. For instance, reductive amination with aldehydes or ketones is a common method for introducing alkyl groups. Another approach involves the reaction with alkyl halides, often in the presence of a base. google.com A study on the difluoroalkylation of anilines using photoinduced methods has been reported, demonstrating the formation of C-CF₂ bonds. acs.org

Oxidation and Reduction Pathways of the Amino Moiety

Oxidation: The amino group of anilines can be oxidized to various functional groups, including nitroso, nitro, and azo compounds, depending on the oxidizing agent and reaction conditions. However, the presence of easily oxidizable iodine in this compound might lead to complex reaction mixtures.

Reduction: While the amino group itself is already in a reduced state, the term "reduction" in the context of anilines often refers to the reduction of a nitro group to an amine. For instance, the synthesis of 3-chloro-4-fluoroaniline (B193440) can be achieved by the reduction of 3-chloro-4-fluoronitrobenzene (B104753) using a reducing agent like iron in the presence of an acid or through catalytic hydrogenation. google.com

Elucidation of Reaction Mechanisms and Transition State Analysis

Detailed mechanistic studies and transition state analyses for reactions involving this compound are not extensively documented in the public domain. However, the mechanisms of the fundamental reactions discussed above are well-established.

For the palladium-catalyzed cross-coupling reactions (Suzuki, Stille, Sonogashira, Heck), the catalytic cycles generally involve:

Oxidative Addition: The Pd(0) catalyst inserts into the C-I bond of this compound.

Transmetalation (for Suzuki and Stille) or Migratory Insertion (for Heck and Sonogashira): The organometallic coupling partner transfers its organic group to the palladium center, or the unsaturated partner inserts into the Pd-C bond.

Reductive Elimination: The newly formed C-C bond is eliminated from the palladium center, regenerating the Pd(0) catalyst. libretexts.orgwikipedia.orgwikipedia.orgwikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, could be employed to model the transition states of these reactions for this compound. Such analyses would provide valuable insights into the regioselectivity, the influence of the fluoro and chloro substituents on the reaction energetics, and the potential for competing side reactions.

The crystal structure of 4-chloro-2-iodoaniline (B181669) has been determined, revealing details about bond lengths and intermolecular interactions like hydrogen bonding and halogen-halogen contacts. nih.gov This structural information can be a valuable starting point for theoretical calculations.

Kinetic Studies and Activation Energy Determination

Kinetic studies are fundamental to understanding the rate at which a chemical reaction proceeds and the factors that influence it. For substituted anilines, kinetic investigations often focus on reactions such as electrophilic substitution, oxidation, and coupling reactions. The rate of these reactions is highly dependent on the nature and position of the substituents on the aniline ring.

In the case of this compound, the interplay of the deactivating, ortho-para directing chloro group, the strongly deactivating fluoro group, and the bulky, deactivating iodo group, combined with the activating amino group, would create a complex reactivity profile.

While no direct kinetic data for this compound is available, studies on other halogenated anilines provide a framework for what might be expected. For instance, kinetic studies on the oxidation of meta-substituted anilines have shown that the reaction rates are influenced by the electronic properties of the substituents. Generally, electron-withdrawing groups decrease the reaction rate, while electron-donating groups increase it. The Hammett equation is often employed in such studies to correlate reaction rates with substituent constants (σ), providing a quantitative measure of the electronic effects.